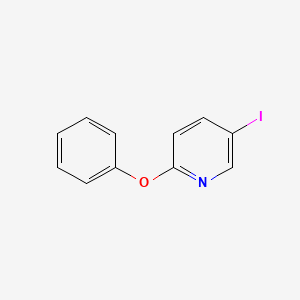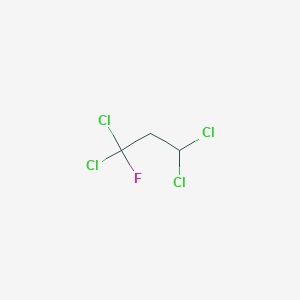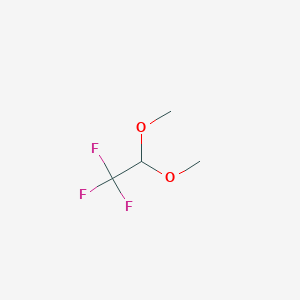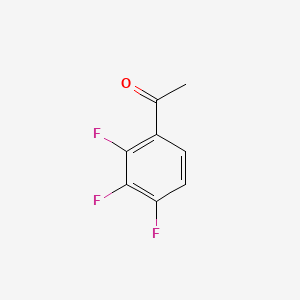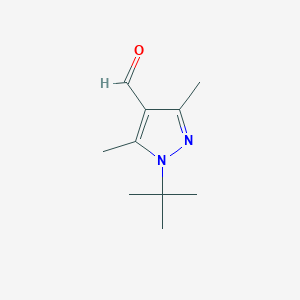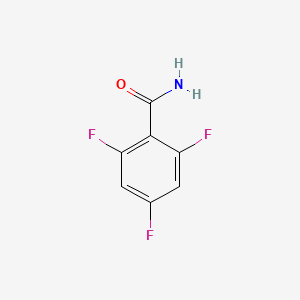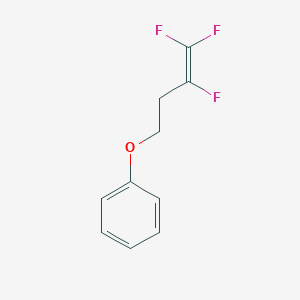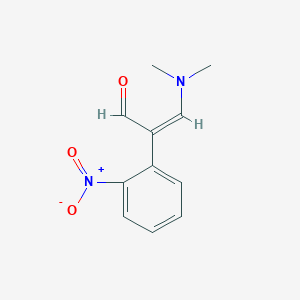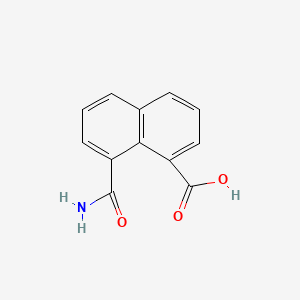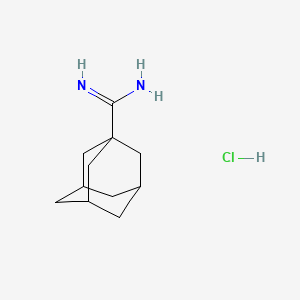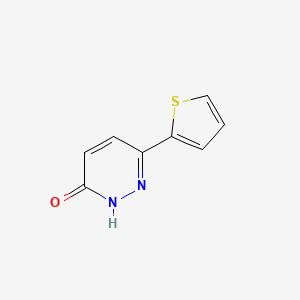
2-ブロモ-1-(2-(ジフルオロメトキシ)フェニル)エタノン
説明
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated ethanone derivative, characterized by the presence of a difluoromethoxy group attached to a phenyl ring
科学的研究の応用
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
Mode of Action
The compound’s interaction with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化学分析
Biochemical Properties
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also interact with proteins, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux within cells. For instance, it can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and flux. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone within cells and tissues are important for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
類似化合物との比較
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the difluoromethoxy group.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring instead of the difluoromethoxy group.
2-Bromo-1-(2-methoxyphenyl)ethanone: Contains a methoxy group instead of the difluoromethoxy group .
Uniqueness
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the difluoromethoxy group plays a crucial role in the compound’s behavior and interactions .
特性
IUPAC Name |
2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKAWYQUZGMVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380840 | |
| Record name | 2-(Difluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405921-09-7 | |
| Record name | 2-(Difluoromethoxy)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Difluoromethoxy)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



